Mutant EGFR inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mutanten-Epidermaler Wachstumsfaktor-Rezeptor (EGFR)-Inhibitoren sind eine Klasse von Verbindungen, die entwickelt wurden, um die Aktivität von mutierten Formen des EGFR-Proteins gezielt zu hemmen. Diese Mutationen treten häufig bei verschiedenen Krebsarten auf, insbesondere beim nicht-kleinzelligen Lungenkrebs (NSCLC). Die Mutationen führen zu unkontrollierter Zellproliferation und -überleben, wodurch EGFR zu einem wichtigen Ziel für die Krebstherapie wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mutanten-EGFR-Inhibitoren beinhaltet häufig mehrstufige organische Synthese.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Inhibitoren umfasst in der Regel die großtechnische organische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig ein Hochdurchsatz-Screening von Reaktionsbedingungen und Reinigungsmethoden wie Kristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mutant EGFR inhibitors often involves multi-step organic synthesis.

Industrial Production Methods

Industrial production of these inhibitors typically involves large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving high-throughput screening of reaction conditions and purification methods such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mutanten-EGFR-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel die gewünschten EGFR-Inhibitoren mit spezifischen funktionellen Gruppen, die ihre Bindungsaffinität und Selektivität für das mutierte EGFR-Protein verbessern .

Wissenschaftliche Forschungsanwendungen

Mutanten-EGFR-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeuge zur Untersuchung der Struktur-Wirkungs-Beziehung von EGFR und seinen Mutanten.

Biologie: Einsatz in zellbasierten Assays, um die Rolle von EGFR bei der Zellsignalisierung und der Entstehung von Krebs zu verstehen.

Medizin: Entwickelt als Therapeutika zur Behandlung von Krebserkrankungen mit EGFR-Mutationen, insbesondere NSCLC.

Industrie: Einsatz bei der Entwicklung von diagnostischen Assays und als Leitverbindungen in Medikamentenentwicklungsprogrammen

Wirkmechanismus

Mutanten-EGFR-Inhibitoren entfalten ihre Wirkung, indem sie an die Tyrosinkinase-Domäne des EGFR-Proteins binden und so dessen Kinaseaktivität hemmen. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle, die entscheidend für die Zellproliferation, das Überleben und die Angiogenese sind. Die Inhibitoren sind so konzipiert, dass sie selektiv auf mutierte Formen von EGFR zielen, wodurch normale Zellen geschont werden und Nebenwirkungen reduziert werden .

Wirkmechanismus

Mutant EGFR inhibitors exert their effects by binding to the tyrosine kinase domain of the EGFR protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitors are designed to selectively target mutant forms of EGFR, thereby sparing normal cells and reducing side effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gefitinib: Ein EGFR-Inhibitor der ersten Generation.

Erlotinib: Ein weiterer Inhibitor der ersten Generation mit einem ähnlichen Wirkmechanismus.

Afatinib: Ein Inhibitor der zweiten Generation, der irreversibel an EGFR bindet.

Osimertinib: Ein Inhibitor der dritten Generation, der entwickelt wurde, um Resistenzmutationen zu überwinden.

Einzigartigkeit

Mutanten-EGFR-Inhibitoren zeichnen sich durch ihre Fähigkeit aus, selektiv auf mutierte Formen von EGFR zu zielen und diese zu hemmen, die oft gegenüber Inhibitoren der ersten und zweiten Generation resistent sind. Diese Selektivität macht sie bei der Behandlung von Krebserkrankungen mit spezifischen EGFR-Mutationen sehr effektiv und bietet einen erheblichen Vorteil gegenüber früheren Generationen von EGFR-Inhibitoren .

Eigenschaften

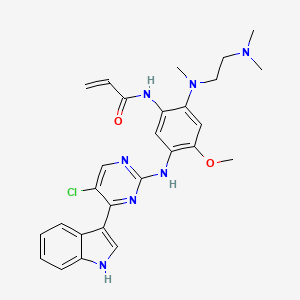

IUPAC Name |

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPQPCQJBYPRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.